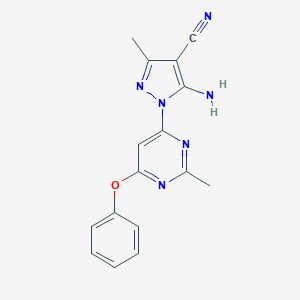
5-amino-3-methyl-1-(2-methyl-6-phenoxy-4-pyrimidinyl)-1H-pyrazole-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-amino-3-methyl-1-(2-methyl-6-phenoxy-4-pyrimidinyl)-1H-pyrazole-4-carbonitrile, commonly known as AMPP, is a heterocyclic compound that has been extensively studied in scientific research for its potential applications in medicine and biological sciences. AMPP is a pyrazole derivative that has shown promising results in various pharmacological and biochemical studies.
Mecanismo De Acción
The mechanism of action of AMPP is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting the activity of various enzymes and signaling pathways. AMPP has been reported to inhibit the activity of cyclooxygenase-2, which is involved in the synthesis of prostaglandins, a group of lipid compounds that play a role in inflammation. AMPP has also been reported to inhibit the activity of phosphodiesterase-4, an enzyme that degrades cyclic adenosine monophosphate (cAMP), a second messenger that regulates a variety of cellular processes. Additionally, AMPP has been reported to inhibit the activity of protein kinase B, a signaling pathway that is involved in the regulation of cell survival, growth, and proliferation.
Biochemical and Physiological Effects:
AMPP has been reported to exhibit various biochemical and physiological effects. In vitro studies have shown that AMPP inhibits the activity of several enzymes and signaling pathways, including cyclooxygenase-2, phosphodiesterase-4, and protein kinase B. AMPP has also been reported to inhibit the replication of several viruses, including dengue virus and hepatitis C virus. In vivo studies have shown that AMPP exhibits anti-inflammatory and anti-cancer properties. AMPP has been reported to reduce the production of pro-inflammatory cytokines and inhibit the growth of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
AMPP has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its pharmacological effects have been extensively studied in vitro and in vivo. However, there are also limitations to the use of AMPP in lab experiments. Its mechanism of action is not fully understood, and its pharmacological effects may vary depending on the cell type and experimental conditions. Additionally, AMPP may exhibit off-target effects that could complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the study of AMPP. One potential direction is to explore its potential applications in the treatment of viral infections, particularly dengue virus and hepatitis C virus. Another potential direction is to investigate its mechanism of action in more detail, particularly its interactions with enzymes and signaling pathways. Additionally, future studies could explore the use of AMPP in combination with other drugs to enhance its pharmacological effects and reduce potential side effects.
Métodos De Síntesis
AMPP can be synthesized using several methods, including a one-pot, three-component reaction of 3-methyl-1-phenyl-1H-pyrazol-5-amine, 2-methyl-6-phenoxy-4-chloro-pyrimidine, and potassium cyanide in the presence of a palladium catalyst. Another method involves the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-amine with 2-methyl-6-phenoxy-4-bromo-pyrimidine in the presence of a base and a palladium catalyst. Both methods have been reported to yield high purity AMPP.
Aplicaciones Científicas De Investigación
AMPP has been extensively studied for its potential applications in medicine and biological sciences. It has been reported to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. In vitro studies have shown that AMPP inhibits the activity of several enzymes and signaling pathways, including cyclooxygenase-2, phosphodiesterase-4, and protein kinase B. AMPP has also been reported to inhibit the replication of several viruses, including dengue virus and hepatitis C virus.
Propiedades
Nombre del producto |
5-amino-3-methyl-1-(2-methyl-6-phenoxy-4-pyrimidinyl)-1H-pyrazole-4-carbonitrile |
|---|---|
Fórmula molecular |
C16H14N6O |
Peso molecular |
306.32 g/mol |
Nombre IUPAC |
5-amino-3-methyl-1-(2-methyl-6-phenoxypyrimidin-4-yl)pyrazole-4-carbonitrile |
InChI |
InChI=1S/C16H14N6O/c1-10-13(9-17)16(18)22(21-10)14-8-15(20-11(2)19-14)23-12-6-4-3-5-7-12/h3-8H,18H2,1-2H3 |
Clave InChI |
XGRLQHMSRDHNEB-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=C1C#N)N)C2=CC(=NC(=N2)C)OC3=CC=CC=C3 |
SMILES canónico |
CC1=NN(C(=C1C#N)N)C2=CC(=NC(=N2)C)OC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



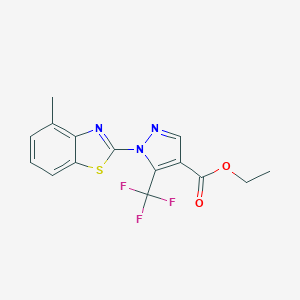
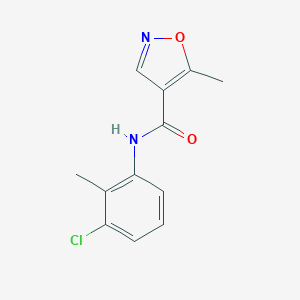
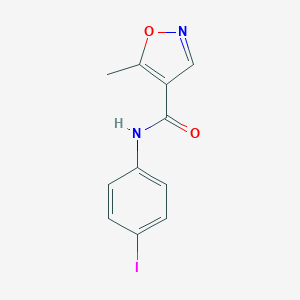
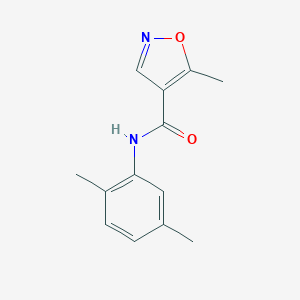
![6-(2-Fluorophenyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287430.png)
![6-Methyl-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287433.png)
![6-Propan-2-yl-3-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287435.png)
![6-(3-Methylphenyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287436.png)
![6-(4-Fluorobenzyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287439.png)
![6-(2-Chloro-6-fluorobenzyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287440.png)
![6-(2,4-Dimethylphenyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287441.png)
![Methyl 4-({3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl)phenyl ether](/img/structure/B287446.png)
![6-(2-Methylbenzyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287447.png)
![6-Benzyl-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287448.png)